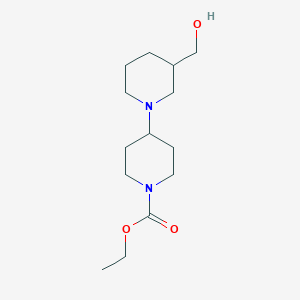![molecular formula C18H20N4OS B5299504 1-methyl-1'-[2-(methylthio)pyrimidin-4-yl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5299504.png)
1-methyl-1'-[2-(methylthio)pyrimidin-4-yl]spiro[indole-3,3'-piperidin]-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-1'-[2-(methylthio)pyrimidin-4-yl]spiro[indole-3,3'-piperidin]-2(1H)-one, also known as MMPIP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MMPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is a promising target for the treatment of various neurological and psychiatric disorders.
作用機序
1-methyl-1'-[2-(methylthio)pyrimidin-4-yl]spiro[indole-3,3'-piperidin]-2(1H)-one acts as a selective antagonist of mGluR7, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. Activation of mGluR7 has been shown to inhibit the release of glutamate and GABA, which are the main excitatory and inhibitory neurotransmitters in the brain, respectively. By selectively blocking mGluR7, 1-methyl-1'-[2-(methylthio)pyrimidin-4-yl]spiro[indole-3,3'-piperidin]-2(1H)-one modulates the release of these neurotransmitters, leading to potential therapeutic effects.
Biochemical and physiological effects:
1-methyl-1'-[2-(methylthio)pyrimidin-4-yl]spiro[indole-3,3'-piperidin]-2(1H)-one has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, regulation of synaptic plasticity, and reduction of neuroinflammation. These effects are mediated by the selective antagonism of mGluR7, which has been implicated in the pathophysiology of various neurological and psychiatric disorders.
実験室実験の利点と制限
One of the main advantages of 1-methyl-1'-[2-(methylthio)pyrimidin-4-yl]spiro[indole-3,3'-piperidin]-2(1H)-one for lab experiments is its selectivity for mGluR7, which allows for specific modulation of this receptor without affecting other glutamate receptors. However, one limitation of 1-methyl-1'-[2-(methylthio)pyrimidin-4-yl]spiro[indole-3,3'-piperidin]-2(1H)-one is its relatively low potency, which requires higher concentrations for effective modulation of mGluR7. Additionally, the synthesis of 1-methyl-1'-[2-(methylthio)pyrimidin-4-yl]spiro[indole-3,3'-piperidin]-2(1H)-one is complex and requires multiple steps, which may limit its availability for certain experiments.
将来の方向性
Future research on 1-methyl-1'-[2-(methylthio)pyrimidin-4-yl]spiro[indole-3,3'-piperidin]-2(1H)-one could focus on its potential therapeutic applications in specific neurological and psychiatric disorders, such as anxiety, depression, and drug addiction. Additionally, further studies could investigate the underlying mechanisms of 1-methyl-1'-[2-(methylthio)pyrimidin-4-yl]spiro[indole-3,3'-piperidin]-2(1H)-one's effects on neurotransmitter release, synaptic plasticity, and neuroinflammation. Finally, the development of more potent analogs of 1-methyl-1'-[2-(methylthio)pyrimidin-4-yl]spiro[indole-3,3'-piperidin]-2(1H)-one could improve its efficacy and availability for lab experiments and potential clinical use.
合成法
The synthesis of 1-methyl-1'-[2-(methylthio)pyrimidin-4-yl]spiro[indole-3,3'-piperidin]-2(1H)-one involves several steps, starting from commercially available starting materials. The key intermediate in the synthesis is 1-methyl-4-(2-methylthio-4-pyrimidinyl)piperazine, which is reacted with indole-3-carboxaldehyde to form the spirocyclic core of 1-methyl-1'-[2-(methylthio)pyrimidin-4-yl]spiro[indole-3,3'-piperidin]-2(1H)-one. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
1-methyl-1'-[2-(methylthio)pyrimidin-4-yl]spiro[indole-3,3'-piperidin]-2(1H)-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. The selective antagonism of mGluR7 by 1-methyl-1'-[2-(methylthio)pyrimidin-4-yl]spiro[indole-3,3'-piperidin]-2(1H)-one has been shown to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of mood, cognition, and reward processing.
特性
IUPAC Name |
1-methyl-1'-(2-methylsulfanylpyrimidin-4-yl)spiro[indole-3,3'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-21-14-7-4-3-6-13(14)18(16(21)23)9-5-11-22(12-18)15-8-10-19-17(20-15)24-2/h3-4,6-8,10H,5,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZMYCWNIDJNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CCCN(C3)C4=NC(=NC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1'-[2-(methylthio)pyrimidin-4-yl]spiro[indole-3,3'-piperidin]-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-2-naphthyl-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5299441.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5299446.png)
![8-[3-(trifluoromethoxy)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5299449.png)
![2,2'-{(2-oxo-1,3-cyclohexanediylidene)bis[methylylidene(2-methoxy-4,1-phenylene)oxy]}diacetic acid](/img/structure/B5299457.png)
![8-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5299465.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5299473.png)
![N-(2-chloro-6-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5299476.png)




![4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1-(4-methoxyphenyl)-2-pyrrolidinone](/img/structure/B5299522.png)
![N-allyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5299545.png)
